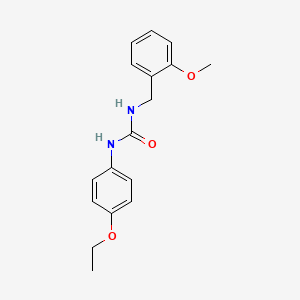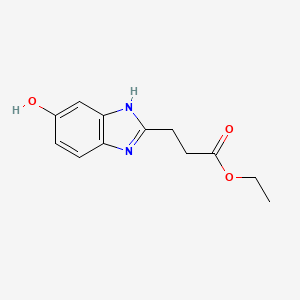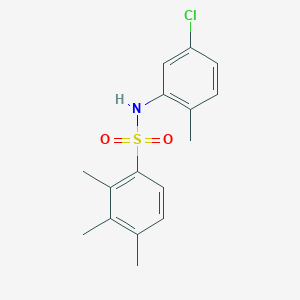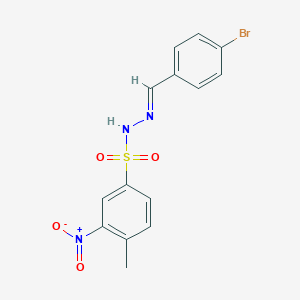
3-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as DCTA and is a member of the acrylamide family of compounds. The chemical structure of DCTA consists of a dichlorophenyl group, an ethyl group, and a thiadiazolyl group attached to an acrylamide backbone.
科学研究应用
DCTA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. DCTA has been found to inhibit the activity of key enzymes involved in inflammation and tumor growth, making it a promising candidate for the development of new drugs. DCTA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
作用机制
The mechanism of action of DCTA is not fully understood. However, it is believed that DCTA exerts its therapeutic effects by inhibiting the activity of key enzymes involved in inflammation and tumor growth. DCTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation. DCTA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix, which is important in tumor growth and metastasis.
Biochemical and Physiological Effects:
DCTA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and MMPs, which are involved in inflammation and tumor growth, respectively. DCTA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, DCTA has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
DCTA has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. DCTA has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using DCTA in lab experiments. DCTA has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
未来方向
There are a number of future directions for research on DCTA. One area of research could focus on the development of new drugs based on the structure of DCTA. Another area of research could focus on the safety and efficacy of DCTA in humans. Additionally, future research could investigate the potential of DCTA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could investigate the potential of DCTA as a tool for studying the mechanisms of inflammation and tumor growth.
合成方法
The synthesis of DCTA involves a multi-step process that includes the reaction of 3,4-dichlorophenylamine with ethyl chloroacetate to form 3,4-dichlorophenyl-ethylacetamide. This intermediate is then reacted with thiosemicarbazide to form 3-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. The synthesis of DCTA has been optimized to achieve high yields and purity.
属性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-2-12-17-18-13(20-12)16-11(19)6-4-8-3-5-9(14)10(15)7-8/h3-7H,2H2,1H3,(H,16,18,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHKURREHJKKPY-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5697992.png)
![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)


![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5698042.png)
![2-{[3-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5698062.png)



![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)
![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)